2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]- 2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18453362
InChI: InChI=1S/C16H22N2O3S/c1-22(20,21)14-4-2-13(3-5-14)12-18-11-8-16(15(18)19)6-9-17-10-7-16/h2-5,17H,6-12H2,1H3
SMILES:
Molecular Formula: C16H22N2O3S
Molecular Weight: 322.4 g/mol

2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-

CAS No.:

Cat. No.: VC18453362

Molecular Formula: C16H22N2O3S

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]- -

Specification

Molecular Formula C16H22N2O3S
Molecular Weight 322.4 g/mol
IUPAC Name 2-[(4-methylsulfonylphenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one
Standard InChI InChI=1S/C16H22N2O3S/c1-22(20,21)14-4-2-13(3-5-14)12-18-11-8-16(15(18)19)6-9-17-10-7-16/h2-5,17H,6-12H2,1H3
Standard InChI Key BWAZQDWVHOTIJV-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)CN2CCC3(C2=O)CCNCC3

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Framework

The systematic IUPAC name, 2-[[4-(methylsulfonyl)phenyl]methyl]-2,8-diazaspiro[4.5]decan-1-one, delineates its spirocyclic architecture. The core structure consists of a seven-membered diazaspiro ring system fused to a ketone-bearing cyclohexane moiety. The 4-(methylsulfonyl)benzyl group is appended to the secondary nitrogen at position 2, introducing steric bulk and electronic modulation critical for target engagement .

Molecular Formula and Weight

  • Molecular Formula: C<sub>17</sub>H<sub>23</sub>N<sub>2</sub>O<sub>3</sub>S

  • Molecular Weight: 341.44 g/mol

  • SMILES: O=C1N(C2CCC1CC2)CC3=CC=C(C=C3)S(=O)(=O)C

Stereochemical Considerations

The spirocyclic center at the 4,5-position imposes conformational rigidity, potentially enhancing binding specificity to kinase domains. Computational models suggest that the methylsulfonyl group adopts a para-substituted orientation, optimizing π-π stacking interactions with hydrophobic kinase pockets .

Synthetic Routes and Optimization

Core Structure Synthesis

The parent compound, 2,8-diazaspiro[4.5]decan-1-one, is synthesized via cyclization of a diamine precursor with a cyclic ketone under acidic conditions. A reported protocol achieved a 36% yield using methanol as the solvent and catalytic acid :

Table 1: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one

StepReagents/ConditionsYield
1Diamine + Cyclohexanone, H<sup>+</sup>, MeOH, reflux36%

Derivatization with 4-(Methylsulfonyl)benzyl Group

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

Structural analogs of this compound exhibit potent inhibition of TYK2/JAK1 and RIPK1 kinases, with IC<sub>50</sub> values ranging from 6–92 nM . The methylsulfonyl group enhances binding affinity through:

  • Hydrogen bonding with kinase hinge regions.

  • Hydrophobic interactions with allosteric pockets.

Table 2: Comparative Kinase Inhibition Data

CompoundTYK2 IC<sub>50</sub> (nM)JAK1 IC<sub>50</sub> (nM)RIPK1 IC<sub>50</sub> (nM)
Base spirocycle >1,000>1,000>1,000
Derivative 48 637N/A
Derivative 41 N/AN/A92

Anti-Inflammatory and Anti-Necroptotic Effects

In murine models of acute ulcerative colitis, related derivatives reduced inflammatory cytokines (TNF-α, IL-6) by 60–80% and suppressed Th1/Th17 cell differentiation . Necroptosis inhibition in U937 cells demonstrated >50% cell viability at 10 µM concentrations .

Therapeutic Applications and Future Directions

Target Indications

  • Autoimmune Diseases: Psoriasis, rheumatoid arthritis (via JAK/STAT pathway modulation).

  • Inflammatory Bowel Disease: Ulcerative colitis, Crohn’s disease.

  • Oncology: Combination therapies targeting necroptosis-resistant cancers.

Clinical Translation Challenges

  • Solubility: LogP ≈ 2.5 necessitates prodrug strategies for oral bioavailability.

  • Selectivity Optimization: Minimizing off-target effects on JAK2/3 remains critical.

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